Ammonium fluoride hexafluorophosphate (2/1/1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

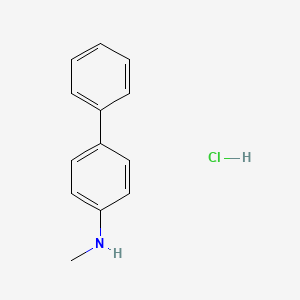

Ammonium fluoride hexafluorophosphate (2:1:1) is an inorganic compound with the chemical formula (NH₄)₂[PF₆]. It is a white, water-soluble, hygroscopic solid. The compound consists of ammonium cations and hexafluorophosphate anions. It is commonly used as a source of the hexafluorophosphate anion, which is a weakly coordinating anion .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ammonium fluoride hexafluorophosphate can be synthesized by combining neat ammonium fluoride and phosphorus pentachloride. The reaction proceeds as follows: [ \text{PCl}_5 + 6 \text{NH}_4\text{F} \rightarrow \text{(NH}_4)_2[\text{PF}_6] + 5 \text{NH}_4\text{Cl} ] Alternatively, it can also be produced from phosphonitrilic chloride: [ \text{PNCl}_2 + 6 \text{HF} \rightarrow \text{(NH}_4)_2[\text{PF}_6] + 2 \text{HCl} ]

Industrial Production Methods

In industrial settings, the preparation involves sequentially adding ammonium bifluoride solid, anhydrous hydrogen fluoride, and phosphorus oxychloride into a reaction kettle. Methanol is then added, followed by ammonia water to fully react and obtain the product. The reaction mixture undergoes solid-liquid separation, reduced pressure concentration, and cooling crystallization to yield ammonium hexafluorophosphate .

Analyse Des Réactions Chimiques

Types of Reactions

Ammonium fluoride hexafluorophosphate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the hexafluorophosphate anion is replaced by other anions.

Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form phosphate ions and hydrogen fluoride.

Common Reagents and Conditions

Phosphorus Pentachloride (PCl₅): Used in the synthesis of ammonium hexafluorophosphate.

Hydrofluoric Acid (HF): Used in the alternative synthesis route involving phosphonitrilic chloride.

Major Products Formed

Ammonium Chloride (NH₄Cl): Formed as a byproduct in the synthesis involving phosphorus pentachloride.

Hydrochloric Acid (HCl): Formed as a byproduct in the synthesis involving phosphonitrilic chloride

Applications De Recherche Scientifique

Ammonium fluoride hexafluorophosphate has various applications in scientific research:

Polymer Electrolytes: It is used in the preparation of polymer electrolytes for batteries and fuel cells.

Electrochemical Devices: It is used in the study of electrochemical properties of electrodes and electrolytes, influencing applications such as electrodeposition, electrochemical biosensing, and electrochemical synthesis of materials.

Environmental Chemistry: It is used in the determination of regulated perfluoroalkyl substances (PFAS) in drinking water, as part of environmental monitoring and regulation.

Mécanisme D'action

The mechanism of action of ammonium fluoride hexafluorophosphate involves its role as a source of the hexafluorophosphate anion. The hexafluorophosphate anion is a weakly coordinating anion, which means it does not strongly interact with other ions or molecules. This property makes it useful in various chemical reactions and applications where minimal interference from the anion is desired .

Comparaison Avec Des Composés Similaires

Ammonium fluoride hexafluorophosphate can be compared with other similar compounds, such as:

Potassium Hexafluorophosphate (KPF₆): Similar in structure and properties, but with potassium cations instead of ammonium cations.

Sodium Hexafluorophosphate (NaPF₆): Similar in structure and properties, but with sodium cations instead of ammonium cations.

Lithium Hexafluorophosphate (LiPF₆): Commonly used in lithium-ion batteries as an electrolyte salt.

The uniqueness of ammonium fluoride hexafluorophosphate lies in its specific cation (ammonium) and its applications in polymer electrolytes and electrochemical devices .

Propriétés

Numéro CAS |

12411-10-8 |

|---|---|

Formule moléculaire |

F7H8N2P |

Poids moléculaire |

200.040 g/mol |

Nom IUPAC |

diazanium;fluoride;hexafluorophosphate |

InChI |

InChI=1S/F6P.FH.2H3N/c1-7(2,3,4,5)6;;;/h;1H;2*1H3/q-1;;;/p+1 |

Clé InChI |

OQIAZSWADWPHPB-UHFFFAOYSA-O |

SMILES canonique |

[NH4+].[NH4+].[F-].F[P-](F)(F)(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B13445902.png)

![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B13445933.png)

![Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B13445947.png)

![(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B13445949.png)

![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol](/img/structure/B13445962.png)